DMT-Biotin-TEG
Description
Structure
2D Structure
Properties
CAS No. |
1093231-05-0 |
|---|---|
Molecular Formula |
C37H47N3O7S |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H47N3O7S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)40-32-26-48-33(35(32)39-36(40)43)10-6-7-11-34(42)38-20-22-46-24-25-47-23-21-41/h3-5,8-9,12-19,32-33,35,41H,6-7,10-11,20-26H2,1-2H3,(H,38,42)(H,39,43)/t32-,33-,35-/m0/s1 |
InChI Key |
JUTQRSCXHWSFJW-BVPJJHLOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCO |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Protection of Biotin with Dimethoxytrityl (DMT) Group
- Objective: Protect the reactive nitrogen in biotin’s imidazolone ring to prevent side reactions and branching during coupling.
- Procedure:
- React biotin with dimethoxytrityl chloride (DMT-Cl) in pyridine solution.
- Typical molar ratio of biotin to DMT-Cl: 1:2 to 1:5.
- Heat the mixture in a water bath at 50–90°C (preferably ~80°C) for 2–6 hours.
- After reaction, add water and dichloromethane, shake, and separate the organic layer.
- Dry over anhydrous sodium sulfate and purify by silica gel chromatography to isolate the DMT-protected biotin intermediate.
Conjugation of the Triethylene Glycol (TEG) Spacer Arm
Activation and Extension of Spacer Arm
- Objective: Activate the hydroxyl group for further elongation with PEG units if needed.
- Procedure:
- Activate the intermediate with p-nitrophenol chloroformate in anhydrous acetonitrile.
- React with amino-PEG3-alcohol to extend the spacer arm.
- This step can be repeated (n times, where n = 1–10) to achieve desired spacer length.
Phosphitylation to Form Phosphoramidite
- Objective: Introduce the phosphoramidite group essential for oligonucleotide synthesis coupling.
- Procedure:
- React the extended biotin-TEG intermediate with a phosphorus reagent such as 2-cyanoethyl-N,N'-tetraisopropylphosphorodiamidite.
- Use tetrazole as an activator.
- Purify the final this compound phosphoramidite product.
Coupling and Deprotection Conditions in Oligonucleotide Synthesis
The this compound phosphoramidite is designed for incorporation into oligonucleotides using standard solid-phase synthesis protocols with some specific considerations:
| Parameter | Recommendation / Notes |
|---|---|
| Coupling Time | 12–15 minutes for Biotin-TEG-CE phosphoramidite |
| Deprotection Conditions | Most standard deprotection protocols are compatible; however, the 1,2-diol in TEG can be cleaved during harsh deprotection, so it is advisable to keep the 5'-DMT group on until after deprotection to protect the spacer arm. |
| Detritylation | Non-nucleosidic solid supports (e.g., 3'-Biotin-TEG CPG) require additional detritylation steps due to slower rates. |
| Capping | Initial capping step should be avoided when using 3'-Biotin-TEG CPG to prevent side reactions. |
| Purification | The DMT group can be used as a purification handle via reverse-phase cartridge or HPLC. Biotin’s hydrophobicity also aids in separation of labeled vs. unlabeled oligos. |
Chemical Reactions Analysis
Types of Reactions
DMT-Biotin-TEG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
DMT-Biotin-TEG has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a probe in chemical assays to study reaction mechanisms and kinetics.
Biology: It is employed in biotin-streptavidin binding assays for detecting and quantifying biomolecules.
Medicine: Researches investigate this compound for potential therapeutic effects in treating mental health conditions such as depression and anxiety.
Industry: It is utilized in the development of diagnostic tools and biosensors.
Key Components and Their Roles
Dimethyltryptamine (DMT): DMT acts on serotonergic receptors, particularly the 5-HT2A receptor, leading to altered states of consciousness and neuroplasticity.
Biotin: Biotin binds strongly to streptavidin, facilitating the capture and detection of biotinylated molecules.
Triethylene Glycol (TEG): TEG serves as a spacer, reducing steric hindrance and enhancing the binding efficiency of biotin.
Case Studies
Tracking Neuronal Activity with CaST: Kim et al. developed a tool called CaST, which uses changes in intracellular calcium concentrations to track activity in neurons . When neurons exhibit high activity, they exhibit high calcium levels, and CaST uses this cue to tag the cell with biotin . In a study, mice were dosed with psilocybin, and CaST, in tandem with biotin, was used to identify neurons with increased calcium in the prefrontal cortex .
Mechanism of Action
The mechanism of action of DMT-Biotin-TEG involves several molecular targets and pathways:
Dimethyltryptamine: Acts on serotonergic receptors, particularly the 5-HT2A receptor, leading to altered states of consciousness and neuroplasticity.
Biotin: Binds strongly to streptavidin, facilitating the capture and detection of biotinylated molecules.
Triethylene Glycol: Serves as a spacer, reducing steric hindrance and enhancing the binding efficiency of biotin.
Comparison with Similar Compounds
Biotin-dT
- Structure : Biotin is conjugated to a thymidine residue within the oligonucleotide sequence.
- Applications : Allows internal or terminal biotinylation; compatible with enzymatic reactions like PCR .
- Advantages :
- Flexibility in placement within the oligonucleotide sequence.
- Disadvantages: Limited to one incorporation at the 5′-terminus due to steric clashes .
5′-Biotin Phosphoramidite (Non-TEG)
- Structure : Biotin linked directly to the 5′-end without a spacer.
- Applications : Terminal labeling for pull-down assays or immobilization.
- Advantages :
- Simpler structure and lower cost.
- Disadvantages: No DMT group, complicating purification . Higher steric hindrance due to the absence of a spacer .
PC Biotin (Photocleavable Biotin)
- Structure : Biotin with a photocleavable linker (e.g., nitrobenzyl group).
- Applications : Reversible biotin-streptavidin binding under UV light .
- Advantages :
- Enables controlled release of biotinylated molecules.
- Disadvantages: Less stable under prolonged light exposure. No DMT group, requiring alternative purification methods .
Desthiobiotin
- Structure : Biotin analog lacking a sulfur atom in the tetrahydrothiophene ring.
- Applications : Reversible binding to streptavidin (lower affinity, $ K_d \sim 10^{-7} $ M vs. $ 10^{-15} $ M for biotin) .
- Advantages :
- Useful for gentle elution in affinity purification.
- Disadvantages: Not compatible with high-stringency applications requiring irreversible binding.
dPEG®-Based Biotin Modifiers
- Structure : Biotin attached via discrete polyethylene glycol (dPEG®) spacers of defined lengths (e.g., 12–24 ethylene glycol units) .
- Applications: Nanosphere or magnetic bead conjugation due to extended spacer length.
- Disadvantages :
Comparative Analysis Table
Key Research Findings
- The TEG spacer in this compound enhances streptavidin binding efficiency by 30–50% compared to non-spacer biotin modifiers in magnetic bead-based assays .
- This compound’s compatibility with HPLC purification reduces synthesis time by avoiding additional purification steps required for non-DMT biotin reagents .
- Desthiobiotin-modified oligonucleotides show 90% recovery in affinity columns, compared to <10% for biotin-streptavidin systems, enabling reusable purification workflows .
Q & A
Basic Research Questions
Q. What are the critical structural features of DMT-Biotin-TEG that dictate its utility in oligonucleotide biotinylation?
- Methodological Answer : The compound consists of three functional components:
- Dimethoxytrityl (DMT) group : Enables reverse-phase (RP) cartridge purification and HPLC analysis due to its hydrophobicity .
- Biotin moiety : Facilitates streptavidin-based affinity capture. The t-butylbenzoyl-protected biotin ensures stability during solid-phase oligonucleotide synthesis .
- Triethylene glycol (TEG) spacer : Reduces steric hindrance between the biotin tag and oligonucleotide backbone, improving binding efficiency .
Experimental Design Tip: Always verify DMT removal efficiency via UV spectrophotometry (trityl assay) during synthesis .
Q. How should researchers design pilot experiments to incorporate this compound into DNA probes for pull-down assays?
- Methodological Answer :
- Site-specific conjugation : Use this compound phosphoramidite only once at the 5'-terminus during solid-phase synthesis to avoid over-labeling .
- Purification : Employ RP-HPLC with a C18 column, leveraging the DMT group for retention time differentiation .
- Validation : Confirm biotin incorporation via streptavidin gel-shift assays or MALDI-TOF mass spectrometry .
Advanced Research Questions
Q. What experimental parameters must be optimized to maximize this compound conjugation efficiency in long (>50-mer) oligonucleotides?
- Methodological Answer :
- Coupling efficiency : Increase phosphoramidite reaction time (e.g., 3–5 minutes) to account for steric effects in long sequences .
- Spacer length : If TEG proves insufficient, consider alternative spacers (e.g., PEG12) post-synthesis, though this requires re-optimization of purification protocols .
- Quality control : Use capillary electrophoresis (CE) to detect incomplete conjugation, which manifests as multiple peaks .
Q. How can researchers mitigate biotin interference in immunoassays when using this compound-labeled probes?
- Methodological Answer :
- Pre-blocking : Incubate samples with excess free biotin (10–100 µM) to saturate endogenous biotin-binding proteins before adding streptavidin reagents .
- Alternative detection : Use anti-biotin antibodies with fluorophores instead of streptavidin-HRP to bypass interference .
- Validation : Spike biotin-supplemented controls into assays to quantify interference thresholds .
Q. What orthogonal validation strategies are required to confirm site-specific this compound incorporation in complex oligonucleotide structures?
- Methodological Answer :
- Enzymatic digestion : Digest the oligonucleotide with exonucleases (e.g., Exonuclease I) to isolate the 5'-biotinylated fragment for LC-MS analysis .
- Competitive binding assays : Compare binding affinity of labeled vs. unlabeled probes to streptavidin-coated beads .
- Negative controls : Synthesize parallel oligonucleotides without this compound to rule out non-specific interactions .
Q. How should researchers document this compound experiments to ensure reproducibility and compliance with data management standards?
- Methodological Answer :
- Data tables : Include columns for coupling efficiency (%), HPLC retention time, and MALDI-TOF m/z values (see example below).
- Metadata : Adhere to FAIR principles by citing datasets with [dataset] tags and digital object identifiers (DOIs) .
- Protocol repositories : Upload step-by-step synthesis and purification protocols to platforms like protocols.io , linking them to publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
